

Validating LRRK2 Inhibition: A Comparative Guide to CZC-54252 Hydrochloride

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Compound of Interest

Compound Name: CZC-54252 hydrochloride

Cat. No.: B2540058

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This guide provides a comprehensive comparison of **CZC-54252 hydrochloride** with other well-characterized LRRK2 inhibitors, offering a data-driven validation of its performance. The following sections present key experimental data, detailed protocols for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Performance of LRRK2 Inhibitors

The potency and cellular efficacy of **CZC-54252 hydrochloride** have been evaluated against other notable LRRK2 inhibitors, such as MLI-2 and GNE-7915. The data below summarizes their performance in key assays.

Biochemical Potency

The half-maximal inhibitory concentration (IC₅₀) in biochemical assays is a primary measure of a compound's direct inhibitory effect on LRRK2 kinase activity.

Inhibitor	Target	IC50 (nM)	Assay Type
CZC-54252	LRRK2 (Wild-Type)	1.28[1][2][3][4]	TR-FRET-based kinase assay[1]
LRRK2 (G2019S)	1.85[1][2][3][4]	TR-FRET-based kinase assay[1]	
MLi-2	LRRK2 (Wild-Type)	0.76[5][6][7][8][9][10]	Purified LRRK2 kinase assay[5][6][7][8][9][10]
GNE-7915	LRRK2	9[11][12][13]	Biochemical kinase assay[11][13]

Cellular Activity and Target Engagement

Cellular assays assess the ability of an inhibitor to engage and inhibit LRRK2 within a cellular context. This is often measured by the reduction in phosphorylation of LRRK2 at serine 935 (pS935) or by the rescue of a cellular phenotype.

Inhibitor	Cellular Endpoint	IC50/EC50 (nM)	Cell Type
CZC-54252	Attenuation of G2019S LRRK2-induced neuronal injury	~1 (EC50)[3][14][15]	Primary human neurons[3][14]
MLi-2	Dephosphorylation of pSer935 LRRK2	1.4 (IC50)[5][6][7][8][9][10]	Cellular assay[5][6][7][8][9][10]
GNE-7915	LRRK2 cellular activity	18 (cellular Ki)[16]	Cellular assay[16]

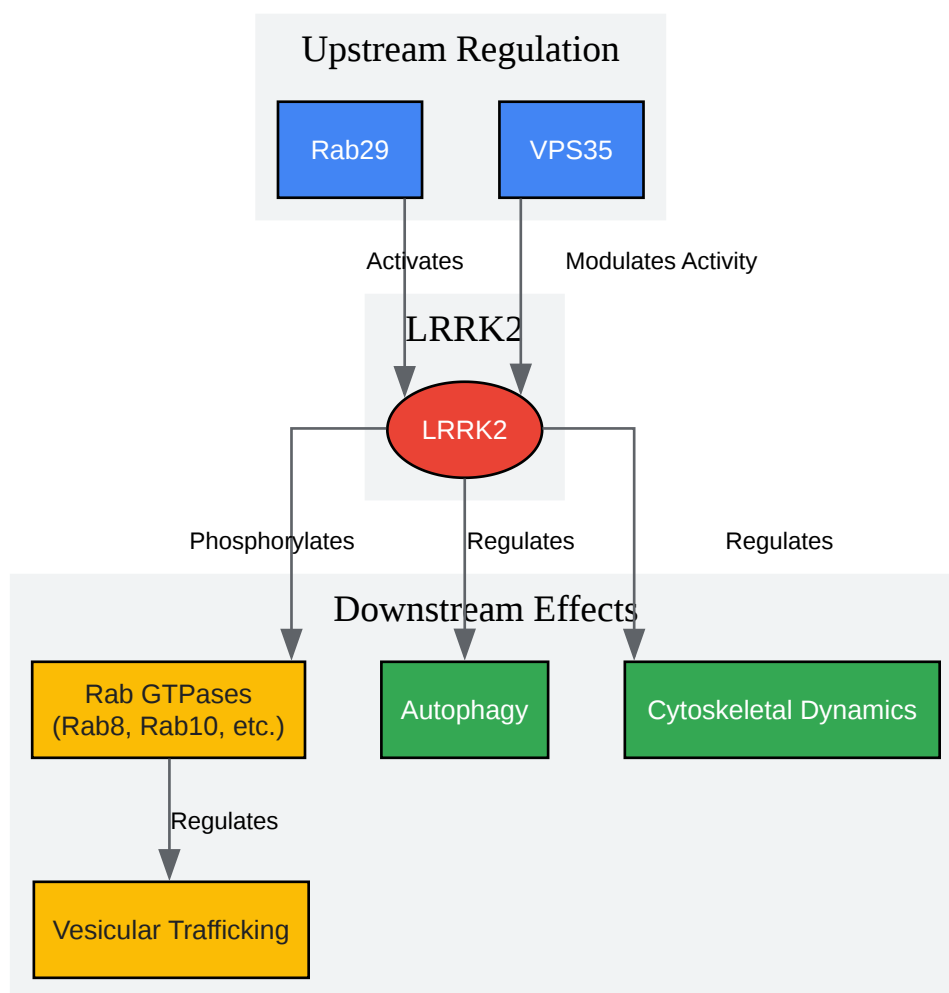
In Vivo Target Engagement

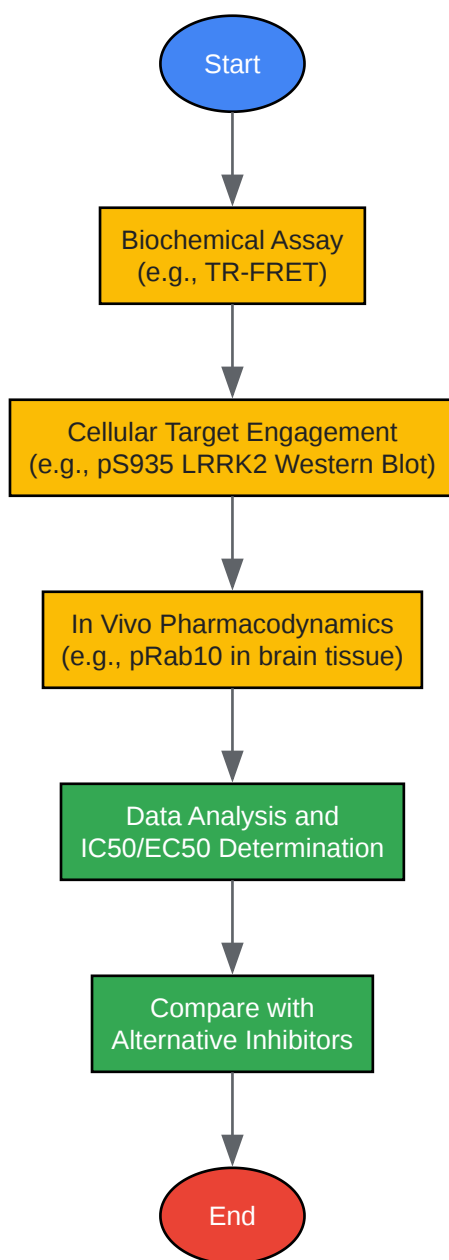
In vivo studies are crucial for determining a compound's ability to reach its target in a living organism and exert its inhibitory effect. Brain penetrance is a key parameter for inhibitors targeting neurological diseases.

Inhibitor	Animal Model	Key In Vivo Finding
CZC-54252	Mouse	Poor brain penetration (~4%) [1]
MLi-2	Mouse	Dose-dependent central and peripheral target inhibition (measured by dephosphorylation of pSer935 LRRK2)[6][7][8][10].
GNE-7915	Mouse	Brain-penetrant and significantly inhibited LRRK2 kinase activity in the brain[17][18].

Signaling Pathways and Experimental Workflows

Understanding the LRRK2 signaling pathway and the experimental procedures used to validate inhibitors is fundamental for interpreting the presented data.





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